5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atom in the pyrrole ring, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-methylthiazole with a suitable pyrrole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The pyrrole ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial activities.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Pyrrole-2-carboxylic acid: A precursor for many biologically active compounds.
Uniqueness
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-5-10-8(4-14-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
SDCSEBDMCXJLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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